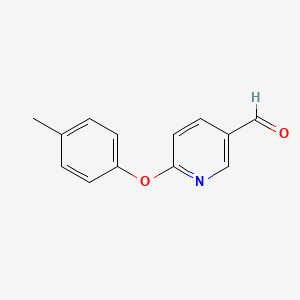

6-(4-Methylphenoxy)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISORSWVBWIJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377271 | |

| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338960-65-9 | |

| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 6-(4-Methylphenoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety and toxicological data for 6-(4-Methylphenoxy)nicotinaldehyde (CAS 1381932-90-9) was publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating information from structurally related compounds, primarily various pyridinecarboxaldehydes (nicotinaldehydes). This information is intended to provide a baseline for safe handling procedures and should not be considered a substitute for a compound-specific risk assessment. It is imperative that all handling of this chemical be conducted by qualified personnel who have performed their own thorough risk evaluation.

Introduction and Hazard Overview

This compound is a substituted pyridine derivative. Based on its structural alerts—a pyridine ring and an aldehyde functional group—it is prudent to handle this compound with a high degree of caution. Aldehydes are often reactive and can be irritants, while pyridine derivatives can possess various toxicological properties.

From the safety data of analogous compounds like 3-Pyridinecarboxaldehyde and 4-Pyridinecarboxaldehyde, the primary anticipated hazards include:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3][4]

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[1][2]

-

Serious Eye Damage/Irritation: Risk of serious eye damage or blindness.[1][3][5]

-

Sensitization: May cause an allergic skin reaction or respiratory sensitization.[1][2][3]

The following sections will detail the necessary precautions and procedures based on these extrapolated hazards.

Hazard Identification and Classification (Presumptive)

This classification is based on GHS (Globally Harmonized System) standards applied to analogous compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or harmful if inhaled.[1][4] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

| Flammable Liquids | Category 3/4 | H226/H227: Flammable liquid and vapor or Combustible liquid.[1][2] |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1][2] |

Safe Handling and Storage Protocols

The causality behind these protocols is to minimize exposure through inhalation, ingestion, and dermal contact, and to prevent accidental ignition.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5][6][7] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][6]

Personal Protective Equipment (PPE)

A robust PPE regimen is a non-negotiable aspect of handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Dispose of gloves immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

-

Clothing: Do not wear shorts, skirts, or open-toed shoes in the laboratory.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[5]

Caption: Figure 2: Emergency response flowchart for exposure incidents.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Water mist may be used to cool containers. [5]* Hazards: The compound is a combustible material. [1]Vapors may be heavier than air and can travel to a source of ignition and flash back. [2]Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx). [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. [7]Ensure adequate ventilation. Do not breathe vapors. Avoid contact with skin and eyes. [7]* Containment and Cleanup: Use a non-combustible absorbent material like sand or earth to soak up the spill. [5]Collect and place in a suitable, labeled container for disposal. Do not let the chemical enter drains. [2][7]

Toxicological and Ecological Information (Presumptive)

-

Toxicological Profile: The toxicological properties of this compound have not been fully investigated. [5]Symptoms of overexposure may include headache, dizziness, nausea, and vomiting. [5]As a corrosive material, ingestion can cause severe damage to the gastrointestinal tract. [5]The potential for mutagenicity or carcinogenicity is unknown.

-

Ecological Profile: Based on related compounds, it is expected to be harmful to aquatic life with long-lasting effects. [1][2]Prevent release into the environment.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While a specific safety data sheet for this compound is not available, a conservative approach based on its structural analogues is essential for ensuring laboratory safety. Researchers and drug development professionals must treat this compound as hazardous, employing stringent engineering controls, comprehensive personal protective equipment, and meticulous handling and storage procedures. A thorough, institution-specific risk assessment should be completed before any work with this compound begins.

References

-

European Chemicals Agency (ECHA). (2024, May 11). Substance Information for Nicotinaldehyde. Retrieved from [Link]

- Fisher Scientific. (2009, May 19). Safety Data Sheet for 3-Pyridinecarboxaldehyde. Retrieved from a general SDS search; direct link not available.

-

Wikipedia. Pyridine-3-carbaldehyde. Retrieved from [Link]

-

PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]

- Fisher Scientific. Safety Data Sheet for Nicotinaldehyde oxime. Retrieved from a general SDS search; direct link not available.

Sources

Methodological & Application

Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde: A Detailed Protocol for Researchers

This document provides a comprehensive, in-depth guide for the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

Introduction

This compound belongs to the class of aryloxypyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds. The synthetic strategy detailed herein is centered around a nucleophilic aromatic substitution (SNAr) reaction. This powerful and widely employed transformation is particularly effective for electron-deficient aromatic systems, such as the pyridine ring in our starting material, which is activated towards nucleophilic attack by the presence of the electron-withdrawing aldehyde group.[1]

The chosen pathway involves the reaction of 6-chloronicotinaldehyde with p-cresol in the presence of a suitable base and solvent. The electron-withdrawing nature of the aldehyde group at the 3-position of the pyridine ring makes the 6-position susceptible to nucleophilic attack by the phenoxide generated from p-cresol.[2]

Reaction Scheme

The overall transformation can be depicted as follows:

Sources

The Versatile Scaffold: Application Notes for 6-(4-Methylphenoxy)nicotinaldehyde in Medicinal Chemistry

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a cornerstone of medicinal chemistry, featuring prominently in a vast array of approved pharmaceuticals. Within this class, 6-(4-Methylphenoxy)nicotinaldehyde emerges as a compelling, albeit underexplored, building block. Its unique architecture, combining a reactive aldehyde on the pyridine-3-position with a 4-methylphenoxy (p-tolyloxy) substituent at the 6-position, offers a rich platform for the generation of diverse and biologically active molecules.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. While direct literature on this specific molecule is sparse, this document will leverage established synthetic methodologies and the known biological activities of analogous structures to provide a robust framework for its utilization in medicinal chemistry programs. We will explore its role as a versatile synthetic intermediate and postulate its potential in developing novel therapeutics.

Physicochemical Properties and Structural Features

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₁NO₂ | Based on structural components. |

| Molecular Weight | 213.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to white solid | Many substituted nicotinaldehydes are solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Limited solubility in water. | The aromatic nature of the compound suggests solubility in organic media. |

| Reactivity | The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction. The pyridine ring can undergo electrophilic substitution, though the phenoxy group may influence regioselectivity. | Standard reactivity of aldehydes and pyridine rings. |

The key structural features of this compound that underpin its utility in medicinal chemistry are:

-

The Nicotinaldehyde Core: The pyridine-3-carbaldehyde moiety is a well-established pharmacophore and a versatile synthetic handle. The aldehyde functionality can be readily transformed into a wide range of other functional groups, enabling the exploration of diverse chemical space.

-

The 6-Aryloxy Linkage: The ether linkage to the p-cresol moiety introduces a degree of conformational flexibility and lipophilicity. This can be crucial for modulating pharmacokinetic properties and facilitating interactions with biological targets.

-

The 4-Methyl Group: The methyl substituent on the phenoxy ring provides a site for potential metabolic stabilization or can be exploited for further derivatization to probe structure-activity relationships (SAR).

Synthetic Pathways: A Proposed Protocol

The synthesis of this compound can be envisioned through several established synthetic strategies for forming aryloxy-substituted pyridines. A highly efficient and widely applicable method would involve a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Approach

This is a classical and often cost-effective method for the synthesis of aryloxy pyridines.

Workflow Diagram:

Caption: SNAr synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

4-Methylphenol (p-Cresol)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

-

-

Procedure: a. To a solution of 4-methylphenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents). b. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide. c. Add 6-chloronicotinaldehyde (1.0 equivalent) to the reaction mixture. d. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for this transformation. For less reactive substrates, a stronger base like sodium hydride can be employed to ensure complete deprotonation of the phenol.

-

Choice of Solvent: DMF and DMSO are excellent polar aprotic solvents that can solvate the ionic intermediates and facilitate the SNAr reaction.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For substrates that are sensitive to high temperatures or strong bases, a palladium-catalyzed cross-coupling reaction offers a milder alternative.

Workflow Diagram:

Caption: Buchwald-Hartwig synthesis of the target compound.

Detailed Step-by-Step Methodology:

-

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

4-Methylphenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Standard work-up and purification reagents as in Protocol 1.

-

-

Procedure: a. To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde (1.0 equivalent), 4-methylphenol (1.2 equivalents), cesium carbonate (2.0 equivalents), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%). b. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. c. Add anhydrous toluene via syringe. d. Heat the reaction mixture to 100-110 °C with stirring. e. Monitor the reaction by TLC. f. Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. g. Concentrate the filtrate and purify the residue by column chromatography as described in Protocol 1.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-O bond formation.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

-

Base: Cesium carbonate is a strong, yet non-nucleophilic, base that is commonly used in Buchwald-Hartwig couplings.

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a scaffold for the development of a variety of therapeutic agents. The aldehyde functionality serves as a key reaction point for derivatization.

Synthesis of Schiff Bases and Reductive Amination Products

The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines), which can then be reduced to stable secondary amines. This is a powerful strategy for introducing a wide range of substituents.

Reaction Scheme:

Caption: Derivatization via Schiff base formation and reduction.

Potential Biological Targets:

-

Antimicrobial Agents: Many Schiff bases and their derivatives exhibit potent antibacterial and antifungal activities.[1] The introduction of various amine-containing fragments can modulate the antimicrobial spectrum and potency.

-

Anticancer Agents: The pyridine ring is a common feature in many kinase inhibitors. Derivatization of the aldehyde could lead to the discovery of novel compounds targeting kinases implicated in cancer progression. For instance, derivatives of 4-phenoxypyridine have been explored as c-Met kinase inhibitors.[2]

-

Anti-inflammatory Agents: Nicotinic acid derivatives are known to possess anti-inflammatory properties.[3] The aldehyde can be converted to various heterocycles or functional groups known to interact with inflammatory targets like COX enzymes.

Synthesis of Heterocyclic Derivatives

The aldehyde group is a versatile precursor for the construction of various heterocyclic rings, which are often considered "privileged structures" in drug discovery.

Examples of Accessible Heterocycles:

-

Pyrimidines: Condensation with ureas or thioureas can yield dihydropyrimidinones or thiones, analogous to the Biginelli reaction. Pyrimidine derivatives are known to have a wide range of biological activities, including antiviral and anticancer properties.

-

Quinolines: Through reactions like the Friedländer annulation with ketones containing an α-methylene group, quinoline derivatives can be synthesized.

-

Oxazoles and Thiazoles: Reaction with α-amino acids or α-aminoketones can lead to the formation of these five-membered heterocycles.

As a Scaffold for Kinase Inhibitors

The 6-phenoxypyridine scaffold is present in some known kinase inhibitors. The aldehyde at the 3-position provides a vector for introducing functionalities that can interact with the hinge region or other key residues of a kinase active site.

Hypothetical Signaling Pathway Interaction:

Caption: Potential mechanism of action for a kinase inhibitor derivative.

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of the aldehyde group, makes it an attractive scaffold for the generation of compound libraries for high-throughput screening. The structural analogy to known bioactive molecules, particularly in the areas of oncology and infectious diseases, provides a strong rationale for its exploration. Future work should focus on the synthesis and characterization of this molecule, followed by a systematic derivatization and biological evaluation to unlock its full therapeutic potential.

References

- Chin, J. B., et al. (2018). Acinetobacter baumannii resistance to antibiotics. Frontiers in Microbiology, 9, 1-1.

- Vikesland, P. J., et al. (2019). Environmental drivers of antibiotic resistance. Environmental Science & Technology, 53(12), 6519-6520.

- Li, X. Z., et al. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and Drug Resistance, 11, 1645-1651.

- Kieron, A. B., et al. (2013). The global problem of antimicrobial resistance. RSC Drug Discovery Series, 37, 1-18.

- Wu, Y., et al. (2020). Antibiotic resistance: a review of the mechanisms and the discovery of new antibacterial agents. European Journal of Medicinal Chemistry, 187, 111952.

- Szostak, M. (2017).

- Hartwig, J. F. (2010).

- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.

- Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56.

- Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56.

- Wheed Radhi, A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-56.

- Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 104, 104371.

- Anderson, K. W., et al. (2006). The development of versatile methods for palladium-catalyzed C-N bond formation.

- Takeda, K., et al. (2015). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine Drugs, 13(12), 7384-7403.

- Abdel-Wahab, B. F., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Journal of Molecular Structure, 1262, 133031.

- Alkahtani, H. M., et al. (2023). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Pharmaceuticals, 16(5), 743.

- Kostakis, I. K., et al. (2021). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules, 26(16), 4991.

- Xu, M., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6351-6362.

- Chen, Y., & Li, C. J. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

- Hadjipavlou-Litina, D., et al. (2022). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. Organics, 3(4), 313-328.

- Wang, W., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911075.

- Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 22-31.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 6-(4-Methylphenoxy)nicotinaldehyde

Abstract

This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 6-(4-Methylphenoxy)nicotinaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for ensuring the quality and safety of the final drug product. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind the selection of chromatographic parameters is explained in detail to empower users to adapt and troubleshoot the method effectively. Furthermore, this document outlines the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose.[1][2]

Introduction and Scientific Rationale

This compound is a key heterocyclic building block in medicinal chemistry. Its molecular architecture, featuring a pyridine ring, a reactive aldehyde, and a methylphenoxy group, makes it a versatile precursor for more complex molecules.[3] The aldehyde functional group, in particular, is a reactive handle for constructing carbon-carbon and carbon-nitrogen bonds, essential for synthesizing diverse molecular scaffolds.

Given its role as a critical intermediate, a validated analytical method is imperative to quantify this compound and to detect and quantify any process-related impurities. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for this analyte based on its structural characteristics.

Analyte Physicochemical Properties & Method Design

A successful HPLC method is built upon a fundamental understanding of the analyte's properties. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure, guiding the method development strategy.

| Property | Estimated Value / Characteristic | Rationale for HPLC Method Design |

| Chemical Structure |  | The presence of two aromatic rings (pyridine and methylphenyl) and an ether linkage results in a moderately non-polar molecule, making it an excellent candidate for retention on a non-polar C18 stationary phase. |

| Molecular Formula | C₁₃H₁₁NO₂ | - |

| Molecular Weight | 213.23 g/mol | Influences diffusion rates but is well within the range for standard HPLC analysis. |

| Polarity (LogP) | Estimated > 2.5 | The molecule's hydrophobicity suggests that a mobile phase with a significant organic component (like acetonitrile) will be required for elution. |

| UV Absorbance | Strong absorbance expected ~250-300 nm | The conjugated π-electron system across the aromatic rings acts as a strong chromophore. This allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector.[5] A PDA detector is recommended during development to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. |

Recommended Instrumentation, Reagents, and Materials

Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

Reagents and Materials

-

Acetonitrile (ACN), HPLC grade or higher.

-

Water, HPLC grade or Type I (18.2 MΩ·cm).

-

Formic acid (FA), ≥98% purity.

-

This compound reference standard (>99% purity).

-

Syringe filters, 0.22 µm PVDF or PTFE.

Detailed Experimental Protocols

Chromatographic Conditions: The "Why" Explained

The chosen parameters are grounded in the analyte's properties to achieve optimal separation and peak shape.

| Parameter | Recommended Setting | Justification |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides the necessary hydrophobic interactions to retain the moderately non-polar analyte.[6] A 150 mm length offers a good balance between resolution and run time. A 3.5 µm particle size delivers higher efficiency than 5 µm without the high backpressure of sub-2 µm columns. |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The addition of formic acid acidifies the mobile phase (to pH ~2.7). This suppresses the ionization of any potential silanol groups on the silica backbone of the column and protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is chosen for its low viscosity and UV cutoff, providing good elution strength for this analyte. The consistent use of formic acid in both phases prevents baseline shifts during the gradient. |

| Gradient Elution | 0-15 min: 40% to 85% B15-17 min: 85% B17-18 min: 85% to 40% B18-25 min: 40% B (Re-equilibration) | A gradient is employed to ensure the elution of the main analyte with a good peak shape while also separating potential impurities with differing polarities. The re-equilibration step is crucial for reproducible retention times. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity. |

| Detection | UV at 270 nm | Based on the UV spectra of related aromatic aldehydes and phenoxy compounds, 270 nm is a strong starting point for detection.[7][8] It is highly recommended to use a PDA detector to confirm the analyte's λmax and set the optimal wavelength for maximum sensitivity. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

Step-by-Step Protocol: Standard and Sample Preparation

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

-

Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

-

Standard Stock Solution Preparation (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

-

Add approximately 15 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well. This solution should be stored at 2-8°C and protected from light.

-

-

Working Standard Solution Preparation (e.g., 0.1 mg/mL):

-

Pipette 2.5 mL of the Standard Stock Solution into a 25 mL Class A volumetric flask.

-

Dilute to the mark with acetonitrile. Mix well.

-

Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.

-

-

Sample Preparation (e.g., for a 1.0 mg/mL solution):

-

Accurately weigh an amount of the sample expected to contain 25 mg of this compound into a 25 mL volumetric flask.

-

Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

-

Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.

-

System Suitability and Method Validation Protocol

To ensure the trustworthiness of the results, the HPLC system must meet predefined performance criteria before analysis, and the method itself must be validated. This protocol is grounded in the principles outlined in USP General Chapter <621> and ICH Guideline Q2(R1).[1][2][9][10]

System Suitability Testing (SST)

Before initiating any sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met.

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value >2 indicates peak tailing, which can affect integration accuracy. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Demonstrates the precision and stability of the pump and mobile phase composition. |

Analytical Method Validation Framework (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following tests should be performed to validate this method for the quantification of this compound.

| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |

| Specificity | Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances. | The analyte peak should be free from interference from the blank, placebo, or other impurities at its retention time. Peak purity analysis using a PDA detector should pass. |

| Linearity | Prepare at least five concentration levels of the analyte (e.g., from 0.01 to 0.15 mg/mL). Perform a linear regression analysis of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |

| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. | As per linearity, accuracy, and precision. |

| Accuracy (% Recovery) | Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the working standard concentration) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate) | Repeatability: Analyze six independent samples at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision studies. |

| Limit of Quantitation (LOQ) | Can be determined by the signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | RSD at the LOQ should be specified (e.g., ≤ 10%). |

| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on SST results. | The SST parameters should remain within acceptance criteria, demonstrating the method's reliability during normal use. |

Workflow and Data Presentation

HPLC Analysis Workflow Diagram

Caption: A logical workflow for the HPLC analysis of this compound.

Representative Data (Example)

A successful analysis will yield a sharp, symmetrical peak for this compound, well-resolved from any solvent front or impurity peaks.

Example System Suitability Results:

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

|---|---|---|---|---|

| 1 | 9.52 | 1254321 | 1.15 | 8540 |

| 2 | 9.51 | 1261234 | 1.16 | 8610 |

| 3 | 9.53 | 1258765 | 1.15 | 8595 |

| 4 | 9.52 | 1255543 | 1.14 | 8550 |

| 5 | 9.51 | 1263210 | 1.16 | 8620 |

| Mean | 9.52 | 1258615 | 1.15 | 8583 |

| %RSD | 0.08% | 0.30% | - | - |

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be a precise, reliable, and robust procedure for the quantitative determination of this compound. By providing a thorough explanation of the method development rationale and a comprehensive protocol for system suitability and method validation based on ICH and USP guidelines, this document serves as an authoritative guide for its implementation in a regulated laboratory environment. This method is suitable for routine quality control, stability testing, and impurity profiling in the development of pharmaceuticals and related materials.

References

-

PubChem. (n.d.). 6-(4-Formylphenyl)nicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

- Google Patents. (1994). US5484918A - Process for the preparation of aqueous nicotinaldehyde.

-

HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

-

PubChem. (n.d.). Diphenyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Koivusalmi, E., Haatainen, E., & Root, A. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Bhat, B. S., et al. (2007). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline.... Oriental Journal of Chemistry. Retrieved from [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

-

Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. Retrieved from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link](Note: A placeholder URL is used as the original may not be stable; the reference is to the general topic availability on the platform.)

Sources

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. waters.com [waters.com]

- 5. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. helixchrom.com [helixchrom.com]

- 7. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 8. researchgate.net [researchgate.net]

- 9. usp.org [usp.org]

- 10. usp.org [usp.org]

Application Note: High-Resolution Gas Chromatography Method for the Analysis of 6-(4-Methylphenoxy)nicotinaldehyde

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 6-(4-Methylphenoxy)nicotinaldehyde using gas chromatography (GC). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for this key aromatic aldehyde intermediate. The protocol outlines optimized GC conditions, sample preparation, and validation parameters, ensuring scientific integrity and reproducible results. The causality behind each experimental choice is explained, providing a framework for adaptation to specific laboratory contexts.

Introduction: The Analytical Challenge

This compound is a heterocyclic aromatic aldehyde of significant interest in pharmaceutical synthesis. Its precise quantification is critical for process monitoring, quality control of starting materials, and stability studies. However, the analysis of aromatic aldehydes by gas chromatography can present challenges. These compounds can exhibit thermal lability and potential for adsorption on active sites within the GC system, leading to poor peak shape and inaccurate quantification[1].

This guide provides a direct injection GC method, balancing the inherent volatility of the analyte with the need to prevent thermal degradation. The presented protocol is designed to be a self-validating system, grounded in established principles of analytical chemistry and regulatory guidelines.

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for this compound is not extensively published, its structural analogues provide insight into its expected behavior. For instance, similar structures like 6-methylnicotinaldehyde exhibit boiling points suitable for GC analysis (95°C at 20 mmHg), suggesting that the target analyte possesses sufficient volatility[2]. The polarity of the molecule, stemming from the pyridine nitrogen and the aldehyde functional group, dictates the choice of a suitable stationary phase for the GC column. Following the principle of "like dissolves like," a mid-polarity column is the logical starting point for method development to achieve optimal separation and peak symmetry[3].

Experimental Workflow and Protocols

The overall workflow for the analysis of this compound is depicted below. This process emphasizes a streamlined approach from sample receipt to final data analysis, minimizing potential sources of error.

Caption: Experimental workflow for the GC analysis of this compound.

Sample Preparation Protocol

A simple "dilute and shoot" approach is often sufficient for the analysis of pure or formulated products where the analyte is soluble in a suitable organic solvent.[4]

-

Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

-

Working Standard and Sample Preparation:

-

Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired calibration range (e.g., 1-100 µg/mL).

-

For unknown samples, dissolve a known weight of the sample in ethyl acetate to achieve an expected final concentration within the calibration range.

-

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

-

Vialing: Transfer the filtered solutions into 2 mL autosampler vials.

Gas Chromatography (GC) Conditions

The selection of GC parameters is critical for achieving good resolution and peak shape. A mid-polarity column is recommended to provide the necessary selectivity for this polar aromatic compound.

Table 1: Recommended GC-FID/MS Conditions

| Parameter | Condition | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |

| Column | Agilent DB-17ms (or equivalent 50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Mid-polarity phase offers good selectivity for polar aromatic compounds.[3] |

| Inlet | Split/Splitless | |

| Inlet Temperature | 250 °C | Balances analyte volatility with minimizing thermal degradation.[5] |

| Injection Volume | 1 µL | |

| Split Ratio | 20:1 | Adjustable based on analyte concentration and sensitivity requirements. |

| Carrier Gas | Helium | |

| Flow Rate | 1.2 mL/min (Constant Flow) | |

| Oven Temperature Program | ||

| Initial Temperature | 150 °C, hold for 1 min | |

| Ramp 1 | 15 °C/min to 280 °C | A controlled ramp rate ensures efficient separation from potential impurities.[6] |

| Hold Time | 5 min at 280 °C | Ensures elution of any less volatile components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for robust quantification, MS for positive identification. |

| FID Conditions | ||

| Temperature | 300 °C | |

| H₂ Flow | 30 mL/min | |

| Air Flow | 400 mL/min | |

| Makeup Gas (N₂) | 25 mL/min | |

| MS Conditions (for confirmation) | ||

| Transfer Line Temp. | 280 °C | |

| Ion Source Temp. | 230 °C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Mass Range | 50-350 amu (Scan Mode) |

Method Validation Protocol

The validation of this analytical procedure is essential to demonstrate its suitability for its intended purpose.[7][8] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][9]

Validation Parameters and Acceptance Criteria

Table 2: ICH Q2(R1) Validation Parameters

| Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte. Peak purity should be confirmed by MS if available. |

| Linearity | Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |

| Range | Derived from the linearity study. | Typically 80-120% of the test concentration for assay.[7] |

| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |

| Precision | ||

| - Repeatability | Analyze six replicate preparations of a standard solution at 100% of the test concentration on the same day, by the same analyst. | Relative Standard Deviation (RSD) ≤ 1.0%. |

| - Intermediate Precision | Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | RSD ≤ 2.0%. |

| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | To be determined experimentally. |

| Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | To be determined experimentally. Analyte response should be readily measurable with acceptable accuracy and precision. |

| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, inlet temperature ±5°C) and assess the impact on the results. | No significant change in retention time, peak area, or resolution. |

Data Analysis and Quantification

The concentration of this compound in the sample is determined by external standard calibration.

Caption: Logic diagram for quantitative analysis using external standard calibration.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standard solutions.

-

Linear Regression: Perform a linear regression analysis on the calibration data.

-

Quantification: Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. By employing a mid-polarity capillary column and optimized GC conditions, this method ensures accurate and reproducible results suitable for quality control and research applications. The comprehensive validation protocol, based on ICH guidelines, establishes the trustworthiness and scientific integrity of the analytical procedure.

References

-

Royal Society of Chemistry. (2023). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Retrieved from [Link]

-

PubChem. (n.d.). 6-(4-Formylphenyl)nicotinaldehyde. Retrieved from [Link]

-

MDPI. (2021). Determination of Undesirable Volatile Organic Compounds in Petroleum-Derived Products by Thermal Desorption and Gas Chromatography-Mass Spectrometry Technique. Retrieved from [Link]

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

ResearchGate. (2008). Analysis of aldehydes in beer by gas-diffusion microextraction: Characterization by high-performance liquid chromatography-diode-array detection-atmospheric pressure chemical ionization-mass spectrometry. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

-

MDPI. (2021). Determination of Undesirable Volatile Organic Compounds in Petroleum-Derived Products by Thermal Desorption and Gas Chromatography-Mass Spectrometry Technique. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

-

Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

-

Chromatography Online. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Retrieved from [Link]

-

GL Sciences. (n.d.). GC Column Selection Guide. Retrieved from [Link]

-

Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

-

ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Analyst. Retrieved from [Link]

-

Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. Retrieved from [Link]

-

GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

-

ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-5-(m-tolyl)nicotinaldehyde. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

- 1. Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04199B [pubs.rsc.org]

- 2. 6-Methylnicotinaldehyde | 53014-84-9 [chemicalbook.com]

- 3. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Determination of Undesirable Volatile Organic Compounds in Petroleum-Derived Products by Thermal Desorption and Gas Chromatography-Mass Spectrometry Technique [mdpi.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

Application Note: Developing Kinase Inhibitors via the 6-(4-Methylphenoxy)nicotinaldehyde Scaffold

Abstract

This application note details the strategic utilization of 6-(4-Methylphenoxy)nicotinaldehyde as a pivotal intermediate in the synthesis of ATP-competitive kinase inhibitors, specifically targeting p38 MAPK and c-Met pathways. Unlike generic screening libraries, this scaffold offers a rational design entry point: it pre-installs a hydrophobic "tail" (the phenoxy group) capable of occupying the kinase hydrophobic back-pocket (Pocket II), while the aldehyde functionality serves as a reactive handle for constructing diverse hinge-binding "warheads" (e.g., pyrido[2,3-d]pyrimidines or 1,6-naphthyridines). This guide provides validated protocols for chemical derivatization, biochemical screening, and structure-activity relationship (SAR) interpretation.

Introduction: The Scaffold Advantage

In kinase drug discovery, the "privileged structure" hypothesis suggests that certain core scaffolds are inherently likely to bind to ATP-binding sites. The This compound scaffold represents a "Type II-ready" intermediate.

Mechanistic Rationale

-

The Hinge Binder (Precursor): The nicotinaldehyde core is the electrophilic partner in cyclization reactions (e.g., Friedländer or Knoevenagel condensations) to form fused bicyclic systems that mimic the adenine ring of ATP.

-

The Hydrophobic Clamp: The 4-methylphenoxy moiety is not chemically inert; it is designed to extend past the "Gatekeeper" residue (e.g., Thr338 in c-Src, Thr106 in p38

) into the hydrophobic pocket adjacent to the ATP site. This interaction is critical for potency and selectivity.

Target Applicability

-

Primary: p38 Mitogen-Activated Protein Kinase (MAPK) – Inflammation/Oncology.

-

Secondary: c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2.

Chemical Derivatization Protocol

Objective: Synthesize a library of Pyrido[2,3-d]pyrimidine-7-ones using the scaffold. Rationale: The pyrido[2,3-d]pyrimidine core is a validated bioisostere of quinazoline (e.g., Gefitinib) but often yields improved solubility and distinct selectivity profiles.

Workflow Diagram (Synthesis)

Figure 1: Synthetic route transforming the aldehyde precursor into a functional kinase inhibitor.

Step 1: Scaffold Generation (If not commercially sourced)

-

Reagents: 6-Chloronicotinaldehyde (1.0 eq), p-Cresol (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Anhydrous).

-

Conditions: Heat to 90°C for 4–6 hours.

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with hexane to remove excess cresol.

-

QC Criteria:

NMR must show the aldehyde peak (~10.0 ppm) and the disappearance of the C-Cl signal.

Step 2: Library Cyclization (The "Warhead" Formation)

This step converts the aldehyde into the kinase-binding core.

-

Reaction Mixture: Combine This compound (1.0 eq) with ethyl cyanoacetate (1.0 eq) and an appropriate guanidine/amidine derivative (1.2 eq) (e.g., acetamidine HCl).

-

Catalyst: Piperidine (catalytic drops) or

. -

Solvent: Ethanol or Methanol (Reflux).

-

Duration: 6–12 hours (Monitor by TLC/LC-MS).

-

Mechanism: A Knoevenagel condensation followed by a Pinner-type cyclization.

-

Purification: Flash chromatography (DCM:MeOH gradient).

Biochemical Screening Protocol (ADP-Glo™ Assay)

Objective: Quantify the inhibitory potency (

Assay Principle

The assay quantifies kinase activity by measuring the ADP formed during the kinase reaction.

-

Kinase Reaction: ATP

ADP + Phospho-substrate. -

Depletion: Unused ATP is depleted.

-

Detection: ADP is converted back to ATP, which is used by luciferase to generate light.

Experimental Workflow

Figure 2: ADP-Glo™ Kinase Assay workflow for high-throughput screening.

Detailed Protocol

-

Preparation: Dilute compounds in 100% DMSO (10 mM stocks). Create a 10-point serial dilution (1:3).

-

Reaction Mix (384-well plate):

-

2

L Kinase Buffer (containing p38 -

1

L Compound (or DMSO control). -

2

L Substrate/ATP Mix (p38 peptide substrate, 50

-

-

Incubation: 60 minutes at Room Temperature (22-25°C).

-

Development: Add 5

L ADP-Glo™ Reagent. Incubate 40 min. -

Detection: Add 10

L Kinase Detection Reagent. Incubate 30 min. -

Read: Measure luminescence on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis (Self-Validating Controls)

-

Z-Prime (

): Must be > 0.5. Calculated using Positive Control (No Enzyme) and Negative Control (DMSO only). -

Reference Inhibitor: Include SB203580 (p38 inhibitor) on every plate. Expected

nM. If SB203580 shifts >3-fold, invalidate the run.

SAR Analysis & Interpretation

When analyzing the data from the This compound derivatives, focus on these structural zones:

| Structural Zone | Function | SAR Insight |

| Nitrogen Core (N1/N3) | Hinge Binding | The H-bond acceptor capability is critical. Methylation here usually destroys activity. |

| C6-Phenoxy Tail | Hydrophobic Pocket | The 4-methyl group provides a specific steric fit. Replacing with a bulkier group (e.g., tert-butyl) may improve potency but decrease solubility. Removing the methyl group often drops potency by 5-10x. |

| C3-Aldehyde Derived Ring | Solvent Exposure | Substituents added during the cyclization (Step 2) point towards the solvent front. This is the ideal place to add solubilizing groups (e.g., morpholine, piperazine). |

Troubleshooting Guide

-

Problem: Low yield in Cyclization (Step 2).

-

Problem: High background in Kinase Assay.

-

Problem: Compound precipitation in assay.

References

-

Abdolmohammadi, S. & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry. Link

-

BOC Sciences. (2023). p38 MAPK Inhibitors and Signaling Pathway Overview. BOC Sciences Resources.

-

El-Deen, I. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[1] RSC Advances. Link

-

Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

-

Vertex Pharmaceuticals. (2021).[4] Synthesis of p38 MAPK Inhibitors (General Patent Context for Nicotinaldehyde Intermediates). Google Patents/Scholar Search. Link

Sources

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemres.org [orgchemres.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Application Notes & Protocols for the Scale-Up Synthesis of 6-(4-Methylphenoxy)nicotinaldehyde

Document ID: AN-SM-2026-0128

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 6-(4-Methylphenoxy)nicotinaldehyde, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The guide details a robust synthetic strategy centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, offering in-depth analysis of process parameters, a step-by-step scale-up protocol, and critical safety and handling considerations. This document is intended for researchers, chemists, and chemical engineers in drug development and process chemistry who require a reliable and scalable method for producing this vital building block.

Strategic Overview: Synthesis and Rationale

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is selected for its high efficiency, atom economy, and scalability. The primary starting materials, 6-chloronicotinaldehyde and 4-methylphenol (p-cresol), are commercially available and cost-effective, making this route industrially viable.

The core of this process involves the displacement of the chloride leaving group on the electron-deficient pyridine ring by the p-cresolate nucleophile. The pyridine ring's inherent electron-withdrawing nature, further activated by the aldehyde group, facilitates the nucleophilic attack, making the SNAr pathway highly favorable.[1][2]

Overall Synthetic Workflow

The production process is designed as a streamlined, multi-step operation from raw material handling to final product isolation. Key stages include reactant preparation, the main SNAr reaction, product work-up and isolation, and final purification.

Caption: High-level process workflow for this compound synthesis.

Process Chemistry and Parameter Optimization

The successful scale-up of this synthesis hinges on the careful control of several critical process parameters. The following section outlines the rationale behind the selection of reagents and conditions.

Starting Materials

The primary starting materials are 6-chloronicotinaldehyde and 4-methylphenol. 6-Chloronicotinaldehyde serves as the electrophilic substrate.[3] It typically appears as a white to light yellow crystalline powder with a melting point between 77-81°C.[4] High purity (≥98%) is crucial to minimize side reactions.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a two-step addition-elimination mechanism.[5]

-

Nucleophilic Attack: The phenoxide, generated in-situ by the deprotonation of p-cresol with a base, attacks the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atom of the aldehyde and the nitrogen of the pyridine ring, which stabilizes the intermediate.[2][5]

-

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final ether product.

Caption: Simplified SNAr reaction mechanism pathway.

Critical Parameter Optimization

The optimization of reaction parameters is essential for maximizing yield and purity while ensuring a safe and reproducible process.

| Parameter | Recommended Range | Rationale & Justification |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Aprotic polar solvents are required to solubilize the reactants and the intermediate phenoxide. They effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. While effective, these solvents present health risks and require careful handling and waste management.[7] |

| Base | K₂CO₃, Cs₂CO₃ | An inorganic base is used to deprotonate the p-cresol. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose. Cesium carbonate can accelerate the reaction but is significantly more expensive. Stronger bases like NaOH or KOH could lead to side reactions with the aldehyde group. |

| Temperature | 80 - 120 °C | The reaction requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures (>130 °C) can lead to decomposition and the formation of colored impurities.[7] Temperature control is a critical safety consideration during scale-up.[8] |

| Stoichiometry | p-Cresol: 1.0 - 1.2 eq.Base: 1.5 - 2.0 eq. | A slight excess of p-cresol can help drive the reaction to completion. A larger excess of the base ensures full deprotonation of the phenol and neutralizes any generated HCl. |

| Reaction Time | 4 - 12 hours | Reaction progress should be monitored by a suitable analytical method (e.g., HPLC) to determine the endpoint and avoid prolonged heating, which can increase impurity formation. |

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol describes the synthesis of this compound on a 1.0 kg scale. All operations must be conducted in a well-ventilated fume hood or an appropriate process reactor, with personnel wearing suitable Personal Protective Equipment (PPE).

Equipment

-

20 L glass-lined reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

-

Heating/cooling mantle.

-

Addition funnel (if adding starting material as a solution).

-

Filtration apparatus (e.g., Nutsche filter).

-

Vacuum oven.

Reagents

-

6-Chloronicotinaldehyde: 1.00 kg (7.06 mol)

-

p-Cresol: 0.85 kg (7.86 mol, 1.1 eq.)

-

Potassium Carbonate (anhydrous, powdered): 1.46 kg (10.59 mol, 1.5 eq.)

-

Dimethylformamide (DMF): 8.0 L

Procedure

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

-

Charging: Charge the reactor with DMF (8.0 L), p-cresol (0.85 kg), and powdered potassium carbonate (1.46 kg) under a nitrogen atmosphere.

-

Initial Heating: Begin stirring the slurry and heat the mixture to 80 °C.

-

Reactant Addition: Once the temperature has stabilized at 80 °C, add the 6-chloronicotinaldehyde (1.00 kg) portion-wise over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 100 °C.

-

Reaction: After the addition is complete, raise the temperature to 110-115 °C and hold for 6-8 hours.

-

Monitoring: Monitor the reaction progress by HPLC every 2 hours until the consumption of 6-chloronicotinaldehyde is >99%.

-

Cooling & Quenching: Once the reaction is complete, cool the mixture to 40-50 °C. Slowly add water (8.0 L) over 1 hour to precipitate the crude product. Control the addition rate to maintain the temperature.

-

Isolation: Cool the resulting slurry to room temperature (20-25 °C) and stir for an additional 1-2 hours to ensure complete crystallization.

-

Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake sequentially with a 1:1 mixture of DMF/water (2 x 2 L) and then with water (2 x 4 L) to remove residual salts and solvent.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved. Expected crude yield: 1.3 - 1.4 kg.

Purification (Recrystallization)

-

Transfer the crude, dry solid to a clean reactor.

-

Add a suitable solvent for recrystallization, such as isopropanol or ethanol (approx. 5-8 volumes).

-

Heat the mixture to reflux until all solid dissolves.

-

Slowly cool the solution to 0-5 °C to induce crystallization.

-

Hold at 0-5 °C for 2-4 hours.

-

Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at 60 °C.

-

Expected final yield: 1.1 - 1.25 kg (73-83% yield). Purity by HPLC: >99.5%.

Critical Scale-Up and Safety Considerations

Transitioning a synthesis from the bench to a pilot or production scale introduces challenges that must be proactively managed.[8]

Process Hazard Analysis (PHA) Workflow

A systematic PHA is mandatory before executing any scale-up operation. The workflow should identify potential hazards and establish robust mitigation strategies.

Caption: A simplified workflow for Process Hazard Analysis (PHA).

Key Challenges

-

Thermal Management: The SNAr reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reactor must have adequate cooling capacity to control the internal temperature, especially during the addition of the electrophile and the water quench.[8]

-

Mass Transfer: Efficient agitation is critical to maintain a homogeneous slurry, ensure effective heat transfer, and prevent localized "hot spots." The stirrer's design and speed must be sufficient to keep the potassium carbonate suspended.

-

Solvent Handling: DMF is a reproductive toxin and requires handling in a closed system to minimize operator exposure. Waste streams containing DMF must be managed according to environmental regulations.[7]

-

Product Isolation: The precipitation/crystallization step is critical for obtaining an easily filterable solid. The rate of water addition and the cooling profile must be carefully controlled to influence crystal size and morphology, which impacts filtration and washing efficiency.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Google Patents. (1994).

- Google Patents. (1962).

-

Katritzky, A. R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC. [Link]

-

Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

-

Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Pharmaffiliates. Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. [Link]

-

Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

-

Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

- Google Patents. (1996).

-

ResearchGate. (2024). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]

-

ACS Green Chemistry Institute. SNAr Solvents and Reagents. [Link]

-

MDPI. (2021). Production of Aldehydes by Biocatalysis. [Link]

-

Organic Chemistry: An Indian Journal. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. [Link]

-

National Institutes of Health. 6-Chloropyridine-3-carbaldehyde. PubChem. [Link]

-

ChemRxiv. (2023). Whole-Cell and Enzymatic Production of Aldehydes. [Link]

-

Organic Syntheses. 3-Pyridinebutanenitrile, γ-oxo-. [Link]

-

Journal of the American Chemical Society. (2022). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. [Link]

-

MDPI. (2022). Improved Pilot-Plant-Scale Synthesis of Chlorin e6.... [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

-

Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

-

ResearchGate. (2001). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. [Link]

-

Chemsrc. 6-Chloronicotinaldehyde. [Link]

- Google Patents. (1984).

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. d-nb.info [d-nb.info]

- 8. ehs.stanford.edu [ehs.stanford.edu]

Troubleshooting & Optimization

Addressing challenges in the characterization of 6-(4-Methylphenoxy)nicotinaldehyde.

Technical Support Center: 6-(4-Methylphenoxy)nicotinaldehyde

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot complex characterization challenges effectively. The insights herein are synthesized from established principles in analytical and organic chemistry, applied specifically to the unique structural attributes of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and basic analytical profile of this compound.

Q1: What are the expected physicochemical properties of this compound?

A1: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent functional groups: a pyridine ring, an aromatic ether linkage, and an aldehyde. These predictions are crucial for selecting appropriate solvents for reactions, purification, and analysis.

| Property | Predicted Value / Observation | Rationale & Experimental Insight |

| Molecular Formula | C₁₃H₁₁NO₂ | Derived from its structure. |

| Molecular Weight | 213.23 g/mol | Essential for mass spectrometry and concentration calculations. |

| Appearance | Likely an off-white to pale yellow solid. | Aromatic aldehydes and pyridinic compounds often have some color due to electronic transitions. |

| Solubility | Soluble in chlorinated solvents (DCM, CHCl₃), ethers (THF, Dioxane), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in alcohols (MeOH, EtOH). Insoluble in water and non-polar alkanes (Hexane). | The molecule has significant non-polar character from the aromatic rings but also polarity from the ether and aldehyde groups. The basic pyridine nitrogen can be protonated in acidic media, which may increase aqueous solubility, but the aldehyde is acid-sensitive. |

| Stability & Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light. | Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light. The pyridine moiety can also be sensitive to strong oxidizing agents. |

Q2: I'm planning my synthesis. What are the most likely impurities I should watch out for?

A2: The most common synthetic route is a nucleophilic aromatic substitution (SNAr) between a 6-halonicotinaldehyde (e.g., 6-chloro- or 6-fluoronicotinaldehyde) and 4-methylphenol (p-cresol). Therefore, the primary process-related impurities are typically the starting materials.[1][2]

-

Unreacted 6-halonicotinaldehyde: This is a common impurity if the reaction does not go to completion.

-

Unreacted 4-methylphenol: Often used in slight excess, it must be completely removed during workup or purification.

-

6-Hydroxynicotinaldehyde: A potential byproduct formed by hydrolysis of the 6-halonicotinaldehyde, especially if trace water is present with a strong base.

-

Nicotinic Acid Derivative: Oxidation of the aldehyde functional group can occur during synthesis or workup, leading to 6-(4-Methylphenoxy)nicotinic acid.

Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC is critical to ensure full conversion and identify the polarity of byproducts, which informs the purification strategy.

Part 2: Troubleshooting Characterization Issues

This section provides in-depth, Q&A-based guides for resolving specific experimental challenges.

Purity Assessment & Purification

Q3: My crude product shows multiple spots on TLC/peaks in HPLC. How do I design an effective purification protocol?

A3: This is a classic challenge. The key is to understand the polarity of your target compound relative to the impurities. This compound is of intermediate polarity. A systematic approach to purification is essential.

Caption: Decision workflow for purifying crude this compound.

-

Adsorbent: Standard silica gel (230-400 mesh) is the workhorse for compounds of this polarity.

-